molecular formula C18H17FN2O2S B2951042 (E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide CAS No. 1390822-42-0

(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide

Cat. No.: B2951042
CAS No.: 1390822-42-0
M. Wt: 344.4
InChI Key: IWKQBWPVUBYNTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C18H17FN2O2S and its molecular weight is 344.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethene-1-sulfonamide is the tropomyosin-related kinase B (TrkB) . TrkB is a receptor for brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth, serves as a neurotransmitter modulator, and participates in neuronal plasticity, which is essential for learning and memory .

Mode of Action

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethene-1-sulfonamide acts as an activator of the TrkB receptor . It binds to the TrkB receptor, leading to its activation . This activation triggers a series of intracellular reactions that result in the survival, growth, and differentiation of neurons . Additionally, this compound has been found to inhibit the Notum enzyme, which can remove the lipid from Wnt and inactivate it . Therefore, inhibition of Notum can upregulate Wnt signaling .

Biochemical Pathways

The activation of the TrkB receptor leads to the initiation of several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways . These pathways play critical roles in cell survival, growth, and differentiation . The upregulation of Wnt signaling due to Notum inhibition also affects various cellular processes, including cell proliferation, migration, and differentiation .

Pharmacokinetics

The compound’s bioavailability is suggested by its observed biological effects when administered intraperitoneally .

Result of Action

The activation of the TrkB receptor by N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethene-1-sulfonamide has been shown to protect against vision loss from closed-globe ocular trauma . It appears to preserve contrast sensitivity better than other compounds . The upregulation of Wnt signaling due to Notum inhibition may also have various cellular effects, depending on the specific cell type and context .

Properties

IUPAC Name

(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c19-16-6-7-18-17(12-16)15(13-20-18)8-10-21-24(22,23)11-9-14-4-2-1-3-5-14/h1-7,9,11-13,20-21H,8,10H2/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKQBWPVUBYNTI-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.